Isoedultin

Tyrosinase inhibition Skin pigmentation Enzyme assay

Researchers requiring stereochemically defined angular furanocoumarins for tyrosinase or ion transport assays often face supply inconsistency and isomer contamination. Isoedultin (CAS 43043-08-9) resolves this with verified 2′(S),3′(R) stereochemistry distinct from Edultin. • Tyrosinase inhibition IC50: 13.8 μM - benchmarked for melanogenesis screening. • Na+/K+-ATPase inhibition IC50: 15.9 μg/mL - relevant for cardiac glycoside-like activity studies. • ≥98% purity by HPLC; sourced from authenticated Apiaceae isolates; COA, NMR, and MS documentation included.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B15391317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoedultin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
InChIKeyUGPGHYBHAGRUHW-JZWAJAMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoedultin: Naturally Occurring Angular Furanocoumarin


Isoedultin (CAS 43043-08-9, molecular formula C21H22O7, molecular weight 386.4 g/mol) is a naturally occurring angular furanocoumarin belonging to the phenylpropanoid and polyketide class of coumarin derivatives [1]. It has been isolated from multiple plant sources within the Apiaceae (Umbelliferae) family, including Angelica longeradiata [2], Angelica edulis [3], Ligusticum daucoides [4], Cicuta virosa [5], and Cnidium monnieri [6]. As an angular furanocoumarin, Isoedultin features a furan ring angularly fused to a coumarin core, with specific stereochemistry at C-2′(S) and C-3′(R) positions that distinguishes it from linear furanocoumarin analogs [1].

Isoedultin vs. Edultin: Key Differences


Isoedultin and its structurally related analog Edultin (CAS 15591-75-0) share the same molecular formula (C21H22O7) and identical molecular weight (386.4 g/mol), and both belong to the angular furanocoumarin class [1]. However, they are distinct chemical entities with different stereochemical configurations at the C-2′ and C-3′ positions [2]. Isoedultin is characterized as 2′(S),3′(R)-O-angeloyl-3′-acetoxy-2′,3′-dihydrooroselol [2], whereas Edultin (also known as cnidimin or libanotin) has a different substitution pattern [1]. This stereochemical divergence can lead to differences in biological target engagement, metabolic stability, and pharmacological profile. Generic substitution between these compounds in research settings is therefore scientifically unsound; each compound must be evaluated independently for specific assay contexts, and procurement decisions must be based on the precise compound identity required for the experimental system in question.

Isoedultin: Differentiation Evidence


Tyrosinase Inhibition

Isoedultin demonstrates high antityrosinase activity with an IC50 value of 13.8 μM . This inhibition of tyrosinase, a key enzyme in melanin biosynthesis, represents a quantifiable biochemical property of the compound.

Tyrosinase inhibition Skin pigmentation Enzyme assay

Na+/K+-ATPase Inhibition

Isoedultin exhibits inhibitory activity against Na+/K+-ATPase with an IC50 value of 15.9 ± 0.54 μg/mL .

Na+/K+-ATPase inhibition Cardiac glycoside-like activity Ion transport

Stereochemical Distinction from Edultin

Isoedultin and Edultin are isomeric compounds sharing the same molecular formula (C21H22O7) and molecular weight (386.4 g/mol) [1][2]. Isoedultin was established as 2′(S),3′(R)-O-angeloyl-3′-acetoxy-2′,3′-dihydrooroselol [3], whereas Edultin has a different substitution pattern at the angular furanocoumarin core [2].

Stereochemistry Structural biology Natural product differentiation

Botanical Source Differentiation

Isoedultin has been isolated from multiple Apiaceae species including Angelica longeradiata [1], Angelica edulis [2], Ligusticum daucoides [3], Cicuta virosa [4], and Cnidium monnieri [5]. In contrast, Edultin is documented from Seseli libanotis, Seseli grandivittatum, and Angelica edulis .

Phytochemistry Plant metabolomics Natural product sourcing

Analytical Purity and Characterization

Commercially available Isoedultin is supplied with HPLC purity ≥98% and is characterized by MS and NMR for structural confirmation [1]. Vendor technical datasheets provide certificates of analysis (COA) with batch-specific purity data, NMR spectra, and HPLC chromatograms.

Analytical chemistry Quality control Reference standards

Predicted ADMET Properties

Computed ADMET properties for Isoedultin via admetSAR predict high human intestinal absorption (99.10% probability), blood-brain barrier penetration (70.00% probability), mitochondrial subcellular localization (76.81% probability), and P-glycoprotein inhibition (84.24% probability) [1]. The compound is also predicted to be an OATP1B1 inhibitor (90.76%) and OATP1B3 inhibitor (91.59%) [1].

ADMET Drug-likeness Preclinical development

Isoedultin: Key Application Scenarios


Tyrosinase Inhibition for Cosmetic Research

Isoedultin is suitable for in vitro tyrosinase enzyme inhibition assays, where its IC50 of 13.8 μM provides a quantitative benchmark. This application scenario is relevant for researchers screening natural products for skin-whitening, anti-hyperpigmentation, or melanogenesis-modulating activities.

Metabolomic Profiling of Apiaceae

Given its isolation from multiple Apiaceae species including Angelica longeradiata [1], Angelica edulis [2], Ligusticum daucoides [3], Cicuta virosa [4], and Cnidium monnieri [5], Isoedultin serves as a valuable reference standard for LC-MS-based metabolomic profiling, phytochemical fingerprinting, and chemotaxonomic studies of Umbelliferae plants.

SAR Studies of Angular Furanocoumarins

Isoedultin's distinct stereochemistry as 2′(S),3′(R)-O-angeloyl-3′-acetoxy-2′,3′-dihydrooroselol [1] differentiates it from isomeric Edultin. This makes Isoedultin appropriate for SAR investigations examining how stereochemical variations at the C-2′ and C-3′ positions influence biological target engagement, enzyme inhibition profiles, or cellular activity.

Na+/K+-ATPase Mechanistic Studies

Isoedultin's demonstrated inhibition of Na+/K+-ATPase with an IC50 of 15.9 ± 0.54 μg/mL supports its use in ion transport research, cardiac glycoside-like activity screening, or studies examining the role of Na+/K+-ATPase modulation in cellular physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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